molecular formula C16H12F3NO3 B2440386 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluorobenzoate CAS No. 1241984-28-0

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluorobenzoate

Cat. No. B2440386
CAS RN: 1241984-28-0
M. Wt: 323.271
InChI Key: XPOCKNHIAXRDGS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. The amino group, the oxoethyl group, and the fluorine atoms would all contribute to its reactivity. Fluorine atoms are known for their reactivity due to their high electronegativity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine could result in a high degree of polarity, potentially leading to high solubility in polar solvents .

Scientific Research Applications

Synthetic Procedures and Biological Interest

Synthetic chemists have developed new procedures to access compounds with a variety of modifications and functionalization, focusing on the guanidine group bonded to benzazole rings, which could modify the biological activity of these heterocycles. The chemical aspects of 2-guanidinobenzazoles as potential therapeutic agents are emphasized, with the synthesis approaches highlighting the potential of such compounds in modifying the pharmacological activities of heterocycles through cytotoxicity, inhibition of cell proliferation via angiogenesis, and apoptosis (Rosales-Hernández et al., 2022).

Clinical PET Research in Gliomas

Clinical PET studies, motivated by the prediction of prognosis and planning and monitoring of therapy in gliomas, have explored the use of large neutral amino acid tracers and hypoxia markers. These studies provide insights into targeting biopsies, therapy planning and monitoring, and as outcome markers in clinical trials, demonstrating the importance of incorporating fluorinated compounds in diagnostic and therapeutic planning (Herholz, 2017).

Metal(II) 2-Fluorobenzoate Complexes

Research on the crystal structures of metal(II) 2-fluorobenzoate complexes with various N-donor ligands aims to contribute to future research by identifying factors affecting the structure. This study is significant for understanding the coordination chemistry of fluorobenzoates and their potential applications in materials science and biology (Öztürkkan & Necefoğlu, 2022).

Protein Design with Fluorine

The incorporation of highly fluorinated analogs of hydrophobic amino acids into proteins is explored to create proteins with novel chemical and biological properties. This strategy enhances the stability of proteins against chemical and thermal denaturation, showcasing the potential of fluorinated amino acids in protein design (Buer & Marsh, 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Fluorinated compounds can be hazardous and require careful handling .

Future Directions

The study of fluorinated organic compounds is a vibrant field due to their importance in pharmaceuticals and materials science . This specific compound could potentially be studied for its biological activity, its reactivity, or its physical properties.

properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO3/c17-12-3-1-2-10(6-12)16(22)23-9-15(21)20-8-11-4-5-13(18)7-14(11)19/h1-7H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOCKNHIAXRDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluorobenzoate

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